1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an intriguing synthetic compound. It features a tetrahydroquinazolinone core—a structure known for its biological activity, making it an important candidate for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes One common method involves the reaction of 2-aminobenzamide with cyclohexanone to form the quinazolinone ring
Industrial Production Methods: Scaling up for industrial production would necessitate optimizing these reactions for yield, safety, and cost-effectiveness. Typically, such synthesis would involve multi-step reactions in controlled environments, with intermediate purifications to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidation reactions, especially at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The quinazolinone core may be susceptible to reduction, altering the aromaticity and leading to varied hydrogenated products.
Substitution: The thioether group can participate in nucleophilic substitution reactions, potentially swapping the methylbenzyl group with other alkyl or aryl groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are frequently used. Reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products: Depending on the reaction type, the products can range from oxidized or reduced derivatives to substituted analogs, each with potential unique biological properties.
Scientific Research Applications
Chemistry: In synthetic chemistry, it serves as a precursor for designing new heterocyclic compounds. Its versatile functional groups allow chemists to explore novel chemical spaces.
Biology and Medicine: In biological research, this compound’s derivatives could exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers often explore its structure-activity relationships to develop new therapeutic agents.
Industry: In the pharmaceutical industry, it’s a starting point for synthesizing more complex molecules. Its stability and reactivity make it a valuable scaffold in drug discovery.
Mechanism of Action
The precise mechanism by which this compound exerts its biological effects varies depending on the target application. Generally, its activity is linked to the interaction of the quinazolinone core with specific enzymes or receptors, modulating their function and affecting cellular pathways.
Molecular Targets and Pathways: Potential molecular targets include kinases, proteases, and other regulatory proteins. By binding to these targets, the compound can inhibit or activate signaling pathways, influencing cellular processes like apoptosis, proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds: Compounds like 2-aminobenzamide derivatives, tetrahydroquinoline, and benzylthio derivatives share structural similarities. the unique combination of functional groups in 1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it by offering distinct chemical properties and biological activities.
Uniqueness: Its combination of hydroxypropyl and methylbenzylthio groups offers a unique chemical landscape, enhancing its reactivity and potential for diverse applications. Compared to other quinazolinone derivatives, it exhibits a broader range of pharmacological activities and chemical versatility.
There you have it—a comprehensive look into the world of this compound. Dive into any more specifics you'd like to explore!
Properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-9-15(10-8-14)13-24-18-16-5-2-3-6-17(16)21(11-4-12-22)19(23)20-18/h7-10,22H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFJHNKNSNATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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